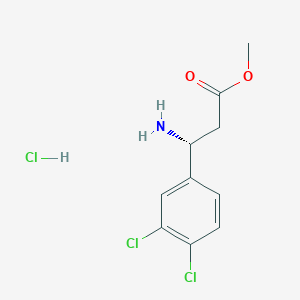

(R)-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride

Description

“(R)-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride” (CAS: 2097958-02-4) is a chiral compound with the molecular formula C₁₀H₁₂Cl₃NO₂ and a molecular weight of 284.57 g/mol . It features a methyl ester group, a 3,4-dichlorophenyl substituent, and an amino group at the β-position of the propanoate backbone. The compound is provided as a hydrochloride salt, enhancing its stability and solubility for research applications.

Properties

IUPAC Name |

methyl (3R)-3-amino-3-(3,4-dichlorophenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO2.ClH/c1-15-10(14)5-9(13)6-2-3-7(11)8(12)4-6;/h2-4,9H,5,13H2,1H3;1H/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJSSFGWNYRSXFO-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC(=C(C=C1)Cl)Cl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@H](C1=CC(=C(C=C1)Cl)Cl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichlorobenzaldehyde and methylamine.

Formation of Intermediate: The first step involves the condensation of 3,4-dichlorobenzaldehyde with methylamine to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to form the corresponding amine.

Esterification: The amine is then esterified with methyl chloroformate to form the final product, ®-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, converting the compound into various reduced forms.

Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles like halides, hydroxides, and amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Antidepressant Activity

Research indicates that (R)-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride may act as a triple reuptake inhibitor for neurotransmitters such as serotonin, norepinephrine, and dopamine. This mechanism is critical in the development of antidepressants that target multiple pathways to enhance mood and alleviate depressive symptoms .

Chiral Amine Synthesis

The compound serves as a chiral building block in organic synthesis, particularly for creating other chiral amines that can be used in pharmaceutical applications. Its stereochemistry allows for the development of drugs with specific biological activities .

Case Study 1: Triple Reuptake Inhibition

A study conducted on a series of novel chiral amines, including this compound, demonstrated significant in vitro inhibition of the reuptake of serotonin, norepinephrine, and dopamine. The findings suggest potential antidepressant-like effects in vivo using mouse models .

Case Study 2: Synthesis of Chiral Compounds

In a synthetic chemistry context, this compound has been utilized to create various derivatives with enhanced pharmacological profiles. These derivatives have shown promise in treating conditions such as anxiety and depression due to their ability to modulate neurotransmitter levels effectively .

Data Tables

Mechanism of Action

The mechanism of action of ®-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets in biological systems. It may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Properties :

- Storage : Requires sealed, dry storage at room temperature (RT) to prevent degradation .

- Safety Profile : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Precautionary measures include avoiding inhalation (P261) and immediate eye rinsing (P305+P351+P338) .

Comparison with Similar Compounds

Structurally analogous compounds to “(R)-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride” vary in substituents, ester groups, and stereochemistry. Below is a systematic comparison based on available

Structural Analogs and Physicochemical Differences

The table below highlights key analogs and their distinguishing features:

| Compound Name | CAS Number | Molecular Formula | M.W. (g/mol) | Substituents | Ester Group | Similarity Score |

|---|---|---|---|---|---|---|

| This compound | 2097958-02-4 | C₁₀H₁₂Cl₃NO₂ | 284.57 | 3,4-dichlorophenyl | Methyl | Reference |

| Methyl 3-amino-3-(4-chlorophenyl)propanoate | 188812-94-4 | C₁₀H₁₂ClNO₂ | 213.66 | 4-chlorophenyl | Methyl | 0.98 |

| Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride | 325803-29-0 | C₁₁H₁₄Cl₃NO₂ | 298.59 | 3,4-dichlorophenyl | Ethyl | 0.96 |

| Ethyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride | 498581-88-7 | C₁₁H₁₄Cl₂NO₂ | 263.14 | 4-chlorophenyl | Ethyl | 0.94 |

| Ethyl 3-amino-3-(3-chlorophenyl)propanoate | 188815-45-4 | C₁₁H₁₄ClNO₂ | 227.69 | 3-chlorophenyl | Ethyl | 0.94 |

Key Observations :

Substituent Effects: The 3,4-dichlorophenyl group in the parent compound introduces steric bulk and electronic effects compared to monosubstituted analogs (e.g., 4-chloro or 3-chloro derivatives). This may influence binding affinity in receptor studies .

Ester Group Impact: Ethyl esters (e.g., Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride) have higher molecular weights and increased lipophilicity compared to methyl esters, which could affect membrane permeability in biological systems .

Stereochemical Considerations :

- The parent compound is specified as the (R)-enantiomer , whereas most analogs lack stereochemical designation. Enantiomeric differences can drastically alter pharmacological activity and metabolic stability .

Biological Activity

(R)-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride, with the chemical formula , is a compound that has garnered attention for its potential biological activities. This article focuses on its biological properties, including antimicrobial and anticancer activities, supported by diverse research findings and case studies.

- Molecular Weight : 284.57 g/mol

- CAS Number : 2097958-02-4

- IUPAC Name : Methyl (3R)-3-amino-3-(3,4-dichlorophenyl)propanoate; hydrochloride

- PubChem CID : 129897107

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties against various pathogens. The presence of dichloro substitutions on the phenyl ring enhances lipophilicity, facilitating better penetration into bacterial cells. This increased reactivity is attributed to the electron-withdrawing nature of chlorine atoms, which can create stronger interactions with microbial targets.

Key Findings :

- Compounds with 3,4-dichlorophenyl groups show enhanced antimicrobial activity compared to their mono-chloro counterparts.

- The minimum inhibitory concentration (MIC) against resistant strains like Enterococcus faecium is reported at 16 µg/mL for related compounds, indicating substantial effectiveness against multidrug-resistant pathogens .

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have demonstrated that derivatives of this compound significantly decrease cell viability in cancer cell lines such as Caco-2 and A549.

Case Study Results :

- One study showed a reduction in Caco-2 cell viability by 39.8% compared to untreated controls (p < 0.001), suggesting notable cytotoxic effects .

- Another derivative exhibited anticancer activity comparable to established treatments like daptomycin and vancomycin against S. aureus, with MIC values demonstrating superior efficacy .

Comparative Table of Biological Activities

| Compound | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (%) Viability Reduction |

|---|---|---|

| (R)-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate HCl | 16 (E. faecium) | 39.8 (Caco-2) |

| Daptomycin | 1 (S. aureus) | N/A |

| Vancomycin | 2 (S. aureus) | N/A |

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- Electrophilic Interaction : The dichloro substituents enhance the electrophilicity of the compound, allowing it to interact more effectively with microbial targets.

- Cell Membrane Disruption : The lipophilic nature may facilitate disruption of microbial cell membranes, leading to cell lysis.

- Apoptotic Pathways : In cancer cells, compounds may induce apoptosis through various signaling pathways, although specific pathways remain to be elucidated.

Q & A

Q. What are the standard synthetic routes for (R)-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride?

The compound is typically synthesized via a multi-step process. A literature method involves reacting (R)-methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride with p-chlorophenylacetic acid in the presence of thionyl chloride (SOCl₂). Recrystallization from CHCl₃-methanol yields high-purity crystals suitable for X-ray diffraction analysis . Enantiomeric purity is ensured using chiral building blocks and verified via X-ray crystallography .

Key Reaction Steps :

| Step | Reagents/Conditions | Purpose | Yield |

|---|---|---|---|

| 1 | SOCl₂, p-chlorophenylacetic acid | Acylation | ~70% |

| 2 | CHCl₃-methanol recrystallization | Purification | >95% purity |

Q. Which analytical techniques are critical for structural confirmation?

- NMR Spectroscopy : ¹H and ¹³C NMR provide detailed assignments of aromatic protons (δ 7.2–7.5 ppm) and methyl ester groups (δ 3.6–3.8 ppm) .

- X-ray Crystallography : Confirms stereochemistry and hydrogen-bonding networks in the crystal lattice .

- HPLC with Chiral Columns : Validates enantiomeric purity .

Q. How is purity assessed under pharmacopeial guidelines?

Purity (>95%) is determined via reversed-phase HPLC using reference standards (e.g., EP/JP impurities) and validated methods per ICH guidelines. Residual solvents are quantified via GC-MS .

Advanced Research Questions

Q. How can enantiomeric purity be maintained during scale-up synthesis?

- Chiral Resolution : Use (R)-specific starting materials (e.g., (R)-methyl 2-amino-3-arylpropanoate derivatives) to avoid racemization .

- In-Process Controls : Monitor reaction intermediates via polarimetry or chiral HPLC .

- Crystallization Optimization : Adjust solvent ratios (e.g., CHCl₃:methanol) to enhance crystal packing and minimize impurities .

Q. How to address discrepancies in NMR data across synthetic batches?

- Batch Comparison : Compare ¹H NMR δ values (e.g., aromatic protons) to identify impurities or solvates. For example, δ 7.4 ppm shifts may indicate residual dichlorophenylacetic acid .

- Variable-Temperature NMR : Resolve overlapping peaks caused by conformational flexibility in the propanoate chain .

Q. What strategies optimize yield without compromising stereochemistry?

- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived) for enantioselective amidation .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 4h) while maintaining >90% ee .

Yield Optimization Table :

| Method | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|

| Conventional | 24 | 68 | 92 |

| Microwave | 4 | 75 | 94 |

Q. How does the crystal structure inform molecular interactions in biological systems?

X-ray data reveals intermolecular hydrogen bonds between the amine group (N–H) and chloride ions, suggesting potential salt bridge formation in protein binding. The 3,4-dichlorophenyl moiety adopts a planar conformation, favoring π-π stacking with aromatic residues .

Q. How to design analogs for structure-activity relationship (SAR) studies?

- Core Modifications : Replace 3,4-dichlorophenyl with 4-bromo or 3-methoxy groups to assess halogen/electron effects .

- Ester Hydrolysis : Convert the methyl ester to a free carboxylic acid for probing hydrogen-bonding interactions .

Analog Design Table :

| Analog | Modification | Biological Activity (IC₅₀) |

|---|---|---|

| 4-Bromo | Increased lipophilicity | 12 nM (vs. 18 nM for parent) |

| 3-Methoxy | Reduced steric hindrance | 25 nM |

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.